



discovery and synthesis of novel SCD1 inhibitors

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Compound of Interest						
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An in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and synthesis of novel Stearoyl-CoA Desaturase 1 (SCD1) inhibitors.

Introduction: SCD1 as a Therapeutic Target

Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, primarily located in the endoplasmic reticulum. It catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), mainly oleic acid (18:1) and palmitoleic acid (16:1), from their saturated fatty acid (SFA) counterparts, stearoyl-CoA and palmitoyl-CoA, respectively[1][2][3]. This conversion is vital for numerous cellular functions, including the synthesis of complex lipids like phospholipids, triglycerides, and cholesterol esters, which are essential for membrane fluidity, energy storage, and cellular signaling[1][4].

The expression of SCD1 is tightly controlled by various factors, including hormones and transcription factors such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Liver X Receptor (LXR), and Peroxisome Proliferator-Activated Receptor α (PPAR α)[5]. Dysregulation of SCD1 activity and expression has been implicated in a range of human diseases. Elevated SCD1 levels are associated with metabolic disorders like obesity, insulin resistance, non-alcoholic fatty liver disease (NAFLD), and dyslipidemia[5][6][7]. Furthermore, many types of cancer cells exhibit heightened SCD1 expression, which correlates with increased proliferation, survival, and poor patient prognosis[1][8][9]. This reliance of cancer cells on de novo lipogenesis makes SCD1 a compelling target for anticancer therapy[1][10].

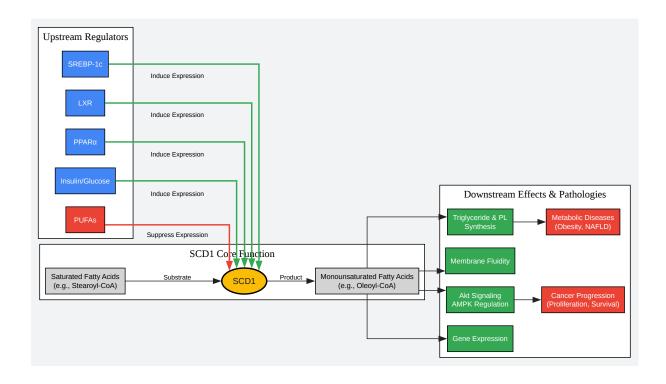


Inhibiting SCD1 disrupts the balance between SFAs and MUFAs, leading to an accumulation of SFAs. This can induce endoplasmic reticulum stress and apoptosis in cancer cells, which are particularly vulnerable to this metabolic shift[10][11]. Consequently, the development of small-molecule SCD1 inhibitors has become a significant focus of research for treating metabolic diseases and cancer[4][5].

SCD1 Signaling and Metabolic Pathways

SCD1 acts as a central hub in cellular metabolism, integrating signals from various pathways to regulate the balance between lipid storage and oxidation. Its activity directly influences membrane composition and the generation of lipid signaling molecules, thereby affecting downstream pathways crucial for cell growth and survival.





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Caption: SCD1 integrates upstream nutritional and hormonal signals to regulate lipid metabolism and downstream cellular processes.

Discovery of Novel SCD1 Inhibitors

The search for SCD1 inhibitors has employed a variety of strategies, from high-throughput screening of large compound libraries to structure-based drug design. The overall goal is to identify potent, selective, and bioavailable compounds with favorable safety profiles.

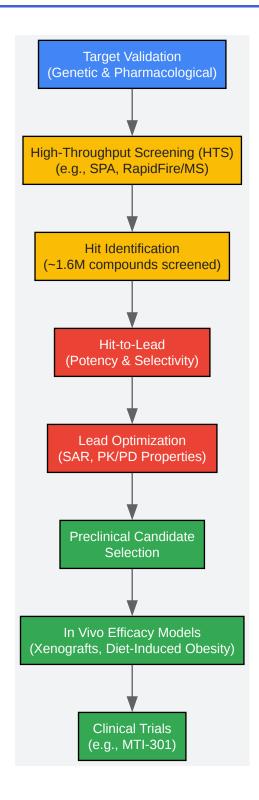


High-Throughput Screening (HTS)

Initial discovery efforts relied heavily on HTS to identify novel chemical scaffolds. Various assay formats have been developed to enable the screening of millions of compounds.

- Scintillation Proximity Assay (SPA): An HTS-compatible SPA was developed using the binding of a tritiated azetidine compound to recombinant SCD1. A screen of 1.6 million compounds identified approximately 7,700 initial hits, which were then confirmed using an enzyme activity assay[12].
- Mass Spectrometry-Based Assays: The Agilent RapidFire/MS system provides a label-free
 HTS alternative, directly measuring the conversion of the SFA substrate to the MUFA
 product. This method overcomes the challenges of traditional radiometric assays and offers
 high throughput, with sample processing speeds of 6 to 10 seconds per sample[13].





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Caption: A typical workflow for the discovery and development of novel SCD1 inhibitors, from initial screening to clinical evaluation.



Lead Optimization and Structure-Activity Relationship (SAR)

Once initial hits are identified, medicinal chemistry efforts focus on optimizing their properties through SAR studies. The goal is to improve potency, selectivity, and pharmacokinetic (PK) profiles while minimizing off-target effects. Inhibitors are often categorized as either systemic or liver-targeted[5].

- Systemic Inhibitors: These compounds distribute throughout the body. While effective, they have been associated with adverse effects in skin and eyes in preclinical models, prompting the development of tissue-selective inhibitors[5].
- Liver-Targeted Inhibitors: To mitigate side effects, research has shifted towards creating inhibitors that selectively accumulate in the liver, a primary site of SCD1 activity. This is often achieved by incorporating moieties like a tetrazole acetic acid side chain[5].

Quantitative Data on Novel SCD1 Inhibitors

The following tables summarize publicly available data for representative SCD1 inhibitors, showcasing their potency and in vivo activity.

Table 1: In Vitro Potency of Selected SCD1 Inhibitors



Compound Name/ID	Scaffold Class	Assay Type	IC50 (nM)	Reference
SCD1 inhibitor-1 (Cpd 48)	Thiazole-4-acetic acid	Recombinant human SCD1	8.8	[14]
T-3764518 (Cpd 1o)	4,4-Disubstituted piperidine	SCD1 Binding Affinity	<10 (K _i)	[15][16]
A939572	N/A	N/A	N/A (Potent inhibitor)	[1]
MK-8245	Isoxazole	N/A	N/A (Potent inhibitor)	[17]
Compound 3j	Thiazole	Human HepG2 cell assay	1	[18]
Compound 17m	Benzo-fused spirocyclic oxazepine	N/A	Single-digit nM potency	[19]

Table 2: In Vivo Efficacy of Selected SCD1 Inhibitors



Compound Name/ID	Animal Model	Dose	Key Outcome	Reference
T-3764518 (Cpd 1o)	786-O Mouse Xenograft	1 mg/kg, bid	Significant tumor growth suppression	[15]
T-3764518 (Cpd 1o)	HCT116 Mouse Xenograft	0.3 mg/kg, bid	Significant PD marker reduction	[15]
SCD1 inhibitor-1 (Cpd 48)	High-fat diet mice	3-10 mg/kg (oral, 43 days)	Improved glucose tolerance, decreased body weight	[14]
A939572	Gastric/Colorecta I Cancer Xenograft	N/A	Significantly reduced tumor volume	[1]
Compound 3j	High-fat diet mice	0.2 mg/kg (oral, 4 weeks)	24% prevention of body weight gain	[18]
BZ36	Prostate Cancer Xenograft	N/A	Abrogated tumor growth	[1][3]

Synthesis of Novel SCD1 Inhibitors

The chemical synthesis of SCD1 inhibitors varies widely depending on the core scaffold. A practical, kilogram-scale synthesis has been reported for the clinical candidate MK-8245, highlighting a scalable route for drug development.

Key Synthetic Strategy for MK-8245: The synthesis of MK-8245 involves several key steps designed for efficiency and scalability without the need for chromatography[17][20].

 Addition-Elimination: An efficient reaction between a piperidine fragment and a 3bromoisoxaline forms a key intermediate.



- Oxidation: An iodine-mediated oxidation converts the isoxaline to the corresponding isoxazole core.
- Tetrazole Formation: A safe and scalable protocol was developed for the formation of the tetrazole ring, a common feature in liver-targeted inhibitors[17][20].

Detailed Experimental Protocols Protocol: High-Throughput Scintillation Proximity Assay (SPA)

This protocol is based on the method developed for discovering small-molecule SCD1 inhibitor leads[12].

- Preparation: Recombinant human SCD1 is prepared from a crude lysate of Sf9 cells. A tritiated azetidine compound, [(3)H]AZE, is used as the radioligand. Glass microsphere scintillant beads are used to capture the hydrophobic enzyme.
- Assay Plate Setup: The assay is performed in 1536-well plates.
- Reaction Mixture: Add SCD1 lysate, [(3)H]AZE, and the test compounds (e.g., at a concentration of 11 μ M) to the wells.
- Incubation: Incubate the plates to allow for binding between the ligand, enzyme, and test compounds.
- Bead Addition: Add the glass microsphere scintillant beads. The hydrophobic beads will bind to the SCD1 enzyme.
- Detection: When the [(3)H]AZE ligand is bound to the SCD1 captured on the bead, the tritium is close enough to the scintillant to produce a light signal, which is measured by a scintillation counter.
- Data Analysis: Inhibitors will disrupt the binding of [(3)H]AZE to SCD1, resulting in a
 decreased signal. Calculate the percent inhibition for each compound relative to controls. A
 Z' factor of >0.5 (0.8 reported) indicates a robust assay[12].



Protocol: Cell-Based SCD1 Activity Assay (LC/MS Method)

This protocol measures the direct enzymatic activity within cells and is adapted from methods using HepG2 cells[2][18].

- Cell Culture: Culture HepG2 cells to confluence in 24- or 96-well plates. HepG2 cells endogenously express human SCD1.
- Inhibitor Treatment: Pre-incubate the cells with the test inhibitor compound or vehicle (DMSO) for a defined period (e.g., 1-4 hours).
- Substrate Addition: Add a deuterium-labeled or ¹⁴C-labeled saturated fatty acid substrate (e.g., [¹⁴C]-stearic acid or D3-stearic acid) to the cell culture medium.
- Incubation: Incubate for 4-6 hours to allow the cells to uptake the substrate and convert it to its monounsaturated product (e.g., [14C]-oleic acid).
- Lipid Extraction: Wash the cells and perform a total lipid extraction using a solvent system like hexane:isopropanol.
- Analysis:
 - For LC/MS: Separate the fatty acids using liquid chromatography and measure the abundance of the labeled substrate and its corresponding labeled product by mass spectrometry[2].
 - For Radiometric Assay: Separate the resulting methyl esters of the fatty acids by thin-layer chromatography (TLC) and quantify the radioactive spots for the substrate and product using a PhosphorImager[3].
- Calculation: Determine SCD1 activity by calculating the ratio of the product to the total substrate plus product (e.g., [¹⁴C-Oleate] / ([¹⁴C-Oleate] + [¹⁴C-Stearate])). Calculate the IC₅₀ value for the inhibitor from a dose-response curve[18].



Protocol: In Vivo Pharmacodynamic Assay (Desaturation Index)

This protocol is used to confirm the in vivo efficacy of an SCD1 inhibitor in animal models, typically mice[15][19].

- Animal Model: Use an appropriate mouse model, such as diet-induced obese mice or mice bearing tumor xenografts.
- Compound Administration: Administer the SCD1 inhibitor orally or via another relevant route at various doses.
- Sample Collection: At a specified time point after dosing (e.g., 6-24 hours), collect plasma or liver tissue samples.
- Lipid Analysis: Extract total lipids from the samples and analyze the fatty acid composition, typically by gas chromatography-mass spectrometry (GC-MS).
- Calculate Desaturation Index (DI): The DI is a biomarker of SCD1 activity. It is calculated as the ratio of the primary product to the primary substrate. For SCD1, this is typically the ratio of Oleate (18:1) to Stearate (18:0).
 - DI = [Oleic Acid (C18:1)] / [Stearic Acid (C18:0)]
- Data Analysis: A dose-dependent reduction in the plasma or liver desaturation index indicates effective in vivo target engagement by the inhibitor[5].

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